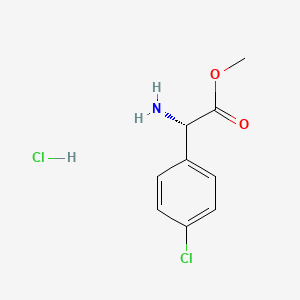

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

CAS No.: 1081766-09-7

Cat. No.: VC2872547

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1081766-09-7 |

|---|---|

| Molecular Formula | C9H11Cl2NO2 |

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | SLFXIBKUZFTNJA-QRPNPIFTSA-N |

| Isomeric SMILES | COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl |

| SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl |

Introduction

Physical and Chemical Properties

Structural Characteristics

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride contains a stereogenic center at the alpha carbon atom, with the amino group, methyl ester, and 4-chlorophenyl substituents arranged in a specific spatial configuration designated by the (S) prefix. This stereochemical configuration is critical for its biological activity, as different enantiomers often exhibit distinct pharmacological profiles. The compound's structure includes an aromatic ring with a chlorine substituent at the para position, which influences its lipophilicity and electronic properties.

Physicochemical Properties

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride presents as a solid substance with a well-defined melting point range of 199-202°C. This narrow melting range serves as an important criterion for assessing the compound's purity. With a molecular weight of 236.09 g/mol, it falls within the range of drug-like molecules according to Lipinski's rule of five, suggesting favorable pharmacokinetic properties.

The compound exhibits solubility in various organic solvents while demonstrating limited solubility in water. This solubility profile is influenced by the presence of the hydrophobic 4-chlorophenyl group, which reduces aqueous solubility but enhances stability in organic solvents such as DMSO and ethanol. Importantly, the compound shows high gastrointestinal absorption and blood-brain barrier permeability, properties that are advantageous for its potential pharmaceutical applications, particularly for neurological conditions.

Chemical Identifiers and Specifications

Table 1 presents the comprehensive chemical identifiers and specifications of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride:

| Property | Specification |

|---|---|

| IUPAC Name | methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride |

| Molecular Formula | C9H11Cl2NO2 |

| Molecular Weight | 236.09 g/mol |

| CAS Number | 42718-19-4 |

| InChI | InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H |

| InChI Key | SLFXIBKUZFTNJA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl |

| Melting Point | 199-202°C |

| Appearance | Solid |

| Solubility | Soluble in organic solvents; limited water solubility |

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(4-chlorophenyl)acetic acid with methanol in the presence of hydrochloric acid. This reaction is generally conducted under reflux conditions to ensure complete esterification. The optimal synthetic parameters include temperatures between 60-80°C in polar solvents such as methanol or ethanol, with a reaction time typically ranging from 6-12 hours.

The synthetic route can be represented by the following general reaction:

2-amino-2-(4-chlorophenyl)acetic acid + Methanol + HCl → (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

For achieving high enantiomeric purity, the synthesis often requires starting with enantiomerically pure precursors or employing chiral auxiliaries such as Evans oxazolidinones to ensure stereochemical control during the synthesis process.

Purification Methods

Post-synthesis purification is essential to obtain high-purity (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride suitable for research and pharmaceutical applications. Common purification techniques include:

-

Recrystallization using ethanol/water mixtures, which typically yields the compound with purity greater than 95%

-

Column chromatography using silica gel with ethyl acetate/hexane as the eluent

-

For assessing enantiomeric purity, chiral HPLC using columns such as Chiralpak IA with hexane/isopropanol as the mobile phase

The selection of appropriate purification methods depends on the specific requirements for purity and scale of production. Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the identity and purity of the synthesized compound.

Industrial Production Considerations

In industrial settings, the production of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride follows similar synthetic routes but is optimized for larger scales. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and production costs. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in large-scale production.

Key parameters that significantly impact the yield and quality in industrial production include:

-

Solvent polarity and purity

-

Precise control of reaction temperature and time

-

Stoichiometric ratios (typically 1:1.2 molar ratio of glycine derivative to methylating agent)

-

Efficient mixing and heat transfer systems

-

In-process controls to monitor reaction progress and product quality

Chemical Reactivity

Functional Group Reactivity

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride contains several reactive functional groups that participate in various chemical transformations. The primary amino group can undergo numerous reactions typical of amines, including acylation, alkylation, and condensation reactions. The methyl ester functionality is susceptible to hydrolysis, transesterification, and reduction reactions. The 4-chlorophenyl group provides opportunities for substitution reactions, particularly under catalytic conditions.

Oxidation Reactions

The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives. Common oxidizing agents employed for these transformations include potassium permanganate and hydrogen peroxide. The oxidation typically targets the amino group or the aromatic ring, depending on the specific reaction conditions.

Reduction Reactions

Reduction of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride can lead to the formation of various reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for these transformations. The ester group is commonly targeted in reduction reactions, potentially forming the corresponding alcohol.

Substitution Reactions

The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. For less activated systems like the 4-chlorophenyl group, Ullmann coupling using CuI in DMF at elevated temperatures (around 120°C) or Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are preferred approaches.

During substitution reactions, competing ester hydrolysis can occur under basic conditions. To minimize this side reaction, researchers often employ mild reagents such as potassium carbonate and carefully monitor pH conditions throughout the reaction.

Biological Activity

Neuroprotective Effects

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride demonstrates significant neuroprotective properties, making it a compound of interest for neurological disorders. Its ability to cross the blood-brain barrier is a crucial pharmacokinetic attribute that enables its action in the central nervous system. Research in animal models has shown that the compound can reduce neuronal damage in models of neurodegeneration, enhance cognitive function, and decrease markers of oxidative stress.

The neuroprotective mechanism appears to involve modulation of neurotransmitter systems, which is essential for maintaining neuronal health and function. The compound's interaction with specific receptors or enzymes in neural tissues alters their activity, leading to protective effects against various forms of neuronal damage. This property suggests potential applications in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Analgesic Properties

Due to structural similarities with known analgesic compounds, (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has been investigated for pain management applications. Preliminary findings suggest that it may function as a modulator of pain pathways, potentially offering an alternative to traditional analgesics with their associated side effects and dependency issues.

Clinical trials are reportedly underway to evaluate the efficacy of this compound as a non-opioid analgesic in patients with chronic pain conditions. Early results indicate promising outcomes in pain reduction without significant adverse effects, positioning it as a potential candidate for addressing the ongoing need for safer pain management options.

Antimicrobial Activity

Beyond its neurological applications, (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Additionally, the compound has shown antifungal activity, further broadening its potential applications in infectious disease treatment. This broad-spectrum antimicrobial profile positions it as a candidate for further development in the context of increasing antimicrobial resistance, where novel compounds with multiple mechanisms of action are urgently needed.

Structure-Activity Relationship

Key Structural Elements

The biological activity of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is directly related to specific structural features. The stereochemistry at the alpha carbon is particularly critical, as the spatial arrangement of the amino group, ester functionality, and aromatic substituent determines how the molecule interacts with biological targets. The (S) configuration appears to be optimal for the compound's neuroprotective and analgesic activities.

The 4-chlorophenyl group contributes significantly to the compound's lipophilicity and membrane permeability. The position of the chlorine atom on the aromatic ring affects the electron distribution, influencing binding affinity to target proteins. The para position appears to be optimal for the observed biological activities, as compounds with chlorine at different positions show altered activity profiles.

Comparative Analysis with Structural Analogs

Table 2 presents a comparative analysis of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride with structurally related compounds:

| Compound | Structural Characteristics | Biological Activity Profile |

|---|---|---|

| (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | 4-chlorophenyl, amino, methyl ester | Neuroprotective, analgesic, antimicrobial |

| Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride | Additional chlorine atom compared to the title compound | Potentially different biological activity profile |

| Methyl 2-(2-chlorophenyl)acetate | Lacks amino group, different chlorine position | Limited studies on biological effects |

| Ethyl 4-chlorophenylacetate | Ethyl vs. methyl ester, lacks amino group | Explored for anti-inflammatory properties |

This comparative analysis highlights how subtle structural modifications can significantly impact biological activity profiles. The presence or absence of the amino group, the position of the chlorine atom, and the nature of the ester group all contribute to the distinct pharmacological properties of each compound.

Molecular Recognition Factors

Several factors influence how (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride interacts with biological targets:

-

Stereochemistry: The (S) configuration provides a specific three-dimensional arrangement that complements binding sites on target proteins.

-

Hydrogen bonding: The amino and ester groups serve as hydrogen bond donors and acceptors, respectively, facilitating interaction with complementary groups in binding pockets.

-

Hydrophobic interactions: The 4-chlorophenyl group can engage in hydrophobic interactions with lipophilic regions of target proteins.

-

Electronic effects: The electron-withdrawing nature of the chlorine atom affects the electron density distribution in the aromatic ring, influencing binding affinity and selectivity.

Understanding these molecular recognition factors is essential for rational drug design and optimization of derivatives with enhanced potency and selectivity.

Analytical Methods

Spectroscopic Characterization

Accurate characterization of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride relies on various spectroscopic techniques that provide complementary information about its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. In 1H NMR, characteristic signals include:

-

The ester methyl group at approximately 3.7 ppm

-

Aromatic protons of the 4-chlorophenyl group in the range of 7.2-7.4 ppm

-

The amino group presenting as a broad signal around 5 ppm

-

The alpha-hydrogen at approximately 4.5 ppm

13C NMR spectroscopy reveals signals for the ester carbonyl carbon at around 170 ppm, the ester methyl carbon at approximately 52 ppm, and the aromatic carbons in the region of 120-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy of the compound shows characteristic stretching frequencies that confirm its functional groups:

-

NH stretching at approximately 3350 cm-1

-

Ester C=O stretching at around 1740 cm-1

-

C-Cl stretching typically in the region of 700-800 cm-1

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about fragmentation patterns. ESI-MS typically shows the molecular ion peak at m/z 229.6 (C9H10ClNO2) and HCl adducts. The fragmentation pattern can reveal the loss of the methyl ester group and other structural features.

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and enantiomeric purity determination of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly employed for purity assessment, typically using reversed-phase conditions with C18 columns and methanol/water or acetonitrile/water mobile phases. For chiral analysis, specialized chiral columns such as Chiralpak IA with hexane/isopropanol mobile phases are used to separate enantiomers and determine enantiomeric excess.

Thin-Layer Chromatography (TLC)

TLC provides a rapid method for monitoring reaction progress and preliminary purity assessment. Common solvent systems include ethyl acetate/hexane mixtures, with visualization using UV light or appropriate staining reagents such as ninhydrin, which reacts with the amino group to produce a colored spot.

Crystallography

Single-crystal X-ray diffraction is a definitive method for determining the absolute configuration and three-dimensional structure of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. Cross-validation with NMR and IR data can resolve any discrepancies that might arise from dynamic effects in solution versus the static solid-state.

Research Applications

Pharmaceutical Research

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has significant applications in pharmaceutical research across multiple therapeutic areas.

Neuropharmacology

The compound's neuroprotective properties make it valuable in neuropharmacological research, particularly as a lead compound for developing treatments for neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a promising candidate for conditions such as Alzheimer's disease and Parkinson's disease.

Researchers are exploring various mechanisms through which the compound exerts its neuroprotective effects, including antioxidant activity, modulation of neurotransmitter release and uptake, and interaction with specific receptors or enzymes involved in neuronal health and function.

Pain Research

In pain research, (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride serves as a model compound for developing non-opioid analgesics. Its structural similarities to known analgesics, combined with its promising efficacy in preliminary studies, make it a valuable tool for exploring novel pain management approaches.

Ongoing clinical trials are evaluating its efficacy in various pain conditions, with a focus on chronic pain management where current treatment options often have limitations in terms of efficacy, side effects, or dependency issues.

Antimicrobial Drug Development

The compound's antimicrobial properties offer applications in infectious disease research. Its activity against both Gram-positive and Gram-negative bacteria, as well as fungi, provides a foundation for developing novel antimicrobial agents to address the growing challenge of antimicrobial resistance.

Synthetic Chemistry Applications

Beyond its direct pharmaceutical applications, (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride serves as a versatile building block in synthetic chemistry. Its functional groups provide opportunities for various transformations, making it useful in the synthesis of more complex molecules with potential biological activities.

The compound can be used as a starting material for the preparation of peptides, heterocycles, and other medicinally relevant structures. Its availability as an enantiomerically pure compound makes it particularly valuable for asymmetric synthesis applications where stereochemical control is crucial.

Future Research Directions

Therapeutic Development Opportunities

Based on the current understanding of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride's properties and activities, several promising directions for future research are apparent.

Neurodegenerative Disease Therapies

The compound's neuroprotective effects warrant further exploration for developing treatments for neurodegenerative disorders. Research could focus on:

-

Elucidating specific mechanisms of neuroprotection

-

Optimizing the structure for enhanced blood-brain barrier penetration and target selectivity

-

Developing formulations suitable for long-term administration in chronic conditions

Novel Analgesics

Building on its analgesic potential, future research could focus on:

-

Identifying specific pain pathways modulated by the compound

-

Developing derivatives with improved efficacy and duration of action

-

Conducting comprehensive clinical trials to establish efficacy and safety profiles in various pain conditions

Antimicrobial Applications

The compound's antimicrobial properties offer opportunities for developing novel antimicrobial agents:

-

Determining the mechanism of antimicrobial action

-

Exploring structure-activity relationships to enhance potency against resistant pathogens

-

Investigating potential synergistic effects with existing antibiotics

Structural Optimization Strategies

Future research might focus on structural modifications to enhance specific properties of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride:

-

Enhancing blood-brain barrier penetration through modifications that increase lipophilicity while maintaining adequate solubility

-

Improving metabolic stability by introducing structural features that reduce susceptibility to esterases

-

Increasing target selectivity through rational design based on molecular docking studies and structure-activity relationship data

These optimization strategies could lead to derivatives with improved pharmacological profiles for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume